7-(2,4-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate, which is then cyclized to produce the thienopyridine core. The final product is obtained through further functionalization and purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine core structures.
Pyridine Derivatives: Compounds containing the pyridine ring with various substituents.
Phenyl Derivatives: Compounds with phenyl groups attached to different functional groups.
Uniqueness
7-(2,4-DIMETHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19NO5S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H19NO5S/c1-27-13-8-9-14(16(10-13)28-2)15-11-17(24)23-19-18(12-6-4-3-5-7-12)21(22(25)26)29-20(15)19/h3-10,15H,11H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
AUEJSMWFSMIQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OC |
Origin of Product |
United States |
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